molecular formula C12H12F3NO2 B8543535 1,1,1-Trifluoro-3-(hydroxyimino)-5-(2-methylphenyl)pentan-2-one CAS No. 85674-71-1

1,1,1-Trifluoro-3-(hydroxyimino)-5-(2-methylphenyl)pentan-2-one

Cat. No. B8543535
Key on ui cas rn: 85674-71-1
M. Wt: 259.22 g/mol
InChI Key: CLKSJOXHQGQENO-UHFFFAOYSA-N
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Patent
US04408077

Procedure details

A solution of potassium nitrite (22.2 g, 0.26 mol) in water (total volume=7.4 mL) was added in one portion to a stirred solution of 1,1,1-trifluoro-5-(2-methylphenyl)-2-pentanone (20 g, 0.087 mol), tert-butanol (25 mL) and acetic acid (25 mL) at 25° C. The reaction mixture was stirred at 25° C. for 2.5 hr. Another solution of potassium nitrite (7.5 g, 0.088 mol) in water (2.5 mL) then was added. After stirring for 1.5 hr, the reaction mixture was poured into water. The resulting mixtutre was extracted with diethyl ether (3x). The combined ether extracts were washed with water and then washed with a saturated aqueous solution of NaHCO3. Thereafter, the organic extract was dried (MgSO4) and concentrated under reduced pressure to give the title compound (22.1 g, 98% yield) as a yellow crystalline mass. This product was used for the reaction described in the following example. A sample of the product, recrystallized for hexane, had mp 80°-81° C.; nmr (CDCl3) δ 2.35 (s, 3H), 2.8 (s, 4H), 7.1 (s, 4H); ir (CHCl3) 3540, 3340, 1730, 1165-1 ; Anal Calcd for C12H12F3NO2 : C, 55.60% H, 4.67%; Found: C, 55.41% H, 4.60%.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[K+].[F:5][C:6]([F:20])([F:19])[C:7](=[O:18])[CH2:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17].C(O)(C)(C)C.C(O)(=O)C>O>[F:5][C:6]([F:19])([F:20])[C:7](=[O:18])[C:8](=[N:1][OH:3])[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
N(=O)[O-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
FC(C(CCCC1=C(C=CC=C1)C)=O)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
N(=O)[O-].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1.5 hr
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixtutre was extracted with diethyl ether (3x)
WASH
Type
WASH
Details
The combined ether extracts were washed with water
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(C(C(CCC1=C(C=CC=C1)C)=NO)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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